3-(3-methoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3-METHOXYPHENYL)-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.
Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the pyridin-2-ylmethylsulfanyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidine ring or the sulfur atom.
Substitution: The aromatic rings (methoxyphenyl and pyridinyl) can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds in this class might include 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine and 2,4-diaminothieno[3,2-d]pyrimidine.
Methoxyphenyl derivatives: Compounds like 3-methoxyphenylboronic acid or 3-methoxyphenylacetic acid.
Uniqueness
The uniqueness of 3-(3-METHOXYPHENYL)-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H17N3O2S2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2-(pyridin-2-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H17N3O2S2/c1-24-15-7-4-6-14(11-15)22-18(23)17-16(8-10-25-17)21-19(22)26-12-13-5-2-3-9-20-13/h2-7,9,11H,8,10,12H2,1H3 |
InChI Key |
MLKWBTWGOORKFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=N4 |
solubility |
54.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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